7-Bromodibenzo[b,d]furan-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
133953-25-0 |
|---|---|
Molecular Formula |
C13H7BrO3 |
Molecular Weight |
291.10 g/mol |
IUPAC Name |
7-bromodibenzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H7BrO3/c14-8-2-3-9-10-5-7(13(15)16)1-4-11(10)17-12(9)6-8/h1-6H,(H,15,16) |
InChI Key |
UIJBHSXMJBVVLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3=C(O2)C=C(C=C3)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Bromodibenzo B,d Furan 2 Carboxylic Acid
Strategies for Constructing the Dibenzo[b,d]furan Core
The dibenzo[b,d]furan framework is a key structural motif found in various natural products and functional materials. researchgate.net Its synthesis has been a subject of extensive research, leading to the development of several powerful strategies. Retrosynthetic analysis reveals two primary intramolecular coupling approaches: the formation of a C-C bond from a diaryl ether precursor or the formation of a C-O bond from a biaryl precursor. researchgate.net
Intramolecular Cyclization Approaches
Intramolecular cyclization is a fundamental strategy for constructing the dibenzo[b,d]furan skeleton. One common approach involves the cyclization of diaryl ether derivatives, where an intramolecular C-C bond is formed. researchgate.net This can be achieved through various means, including palladium-catalyzed reactions that activate a C-H bond on one of the aryl rings to couple with the other. researchgate.net
Alternatively, the synthesis can proceed via the formation of the central C-O bond, starting from a 2,2'-disubstituted biphenyl (B1667301) derivative. For instance, the cyclization of 2,2'-dihydroxybiphenyls or the reductive cyclization of 2-hydroxybenzaldehydes can yield the dibenzofuran (B1670420) core. nih.gov More modern methods utilize transition-metal catalysis to facilitate this C-O bond formation, often under milder conditions. researchgate.net
Palladium-Catalyzed Annulation Reactions
Palladium catalysis is a cornerstone of modern organic synthesis and features prominently in the construction of dibenzo[b,d]furans. These methods often involve the intramolecular cyclization of appropriately substituted diaryl ethers. For example, a palladium-catalyzed intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers provides an efficient route to dibenzofurans. organic-chemistry.orgresearchgate.net This protocol uses palladium acetate (B1210297) as a catalyst in refluxing ethanol (B145695) and proceeds without the need for a base. organic-chemistry.orgresearchgate.net
Another powerful palladium-catalyzed method involves the reaction of o-iodophenols with silylaryl triflates, which first form an O-arylated product that is subsequently cyclized to the dibenzofuran. organic-chemistry.org This two-step, one-pot procedure tolerates a variety of functional groups and generally produces good to excellent yields. organic-chemistry.org The development of these tandem reactions, which combine cross-coupling and cyclization steps, has significantly improved the efficiency of dibenzofuran synthesis.
Table 1: Overview of Palladium-Catalyzed Dibenzo[b,d]furan Syntheses
| Starting Materials | Catalyst System | Key Features | Reference |
|---|---|---|---|
| ortho-Diazonium salts of diaryl ethers | Pd(OAc)₂ | Base-free conditions, denitrification/C-H activation sequence. | organic-chemistry.orgresearchgate.net |
| o-Iodophenols and silylaryl triflates | Pd catalyst | One-pot O-arylation followed by cyclization. Tolerates various functional groups. | organic-chemistry.org |
| o-Iodo diaryl ethers | Reusable Pd/C | Ligand-free conditions, efficient C-H activation. | organic-chemistry.orgnih.gov |
| 2-Halophenols and terminal alkynes | Pd catalyst with specialized phosphine (B1218219) ligands | One-pot Sonogashira coupling followed by cyclization. | nih.govorganic-chemistry.org |
C-H Activation Protocols for Dibenzo[b,d]furan Synthesis
Direct C-H activation has emerged as a highly efficient and atom-economical tool for synthesizing complex molecules, including dibenzo[b,d]furans. Palladium-catalyzed C-H activation is frequently employed to facilitate the intramolecular arylation of diaryl ethers. researchgate.net In a notable example, a practical Pd(0)/Pd(II)-catalyzed reaction was developed for the phenol-directed C-H activation and subsequent C-O cyclization using air as the oxidant. researchgate.netacs.org This method is advantageous as it can tolerate a wide array of functional groups. acs.org
Directed Ortho-Metalation and Cross-Coupling Sequences
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.gov In this approach, a directing metalation group (DMG) on an aromatic ring directs a strong base to deprotonate the adjacent ortho position, creating a stabilized organometallic intermediate. baranlab.org This intermediate can then be trapped with an electrophile.
The fusion of DoM with transition metal-catalyzed cross-coupling reactions provides a versatile pathway for constructing polysubstituted aromatic and heteroaromatic systems. nih.govpharmaceutical-business-review.comresearchgate.net For the synthesis of a dibenzo[b,d]furan core, a diaryl ether bearing a suitable DMG (e.g., an amide or methoxy (B1213986) group) could be subjected to DoM. The resulting metalated species can then undergo an intramolecular cross-coupling reaction, often catalyzed by palladium, to forge the final C-C bond and complete the furan (B31954) ring. This strategy offers excellent control over regioselectivity, allowing for the synthesis of specifically substituted dibenzofurans that might be difficult to access through other methods. nih.gov
Water-Mediated Oxygen-Iodine Exchange Approaches
A novel and efficient approach for the synthesis of dibenzofuran derivatives involves the copper-catalyzed cyclization of cyclic diaryliodonium triflates in water. acs.org This method operates through a proposed oxygen-iodine exchange mechanism. The reaction is believed to proceed via the oxidative addition of the diaryliodonium salt to a Cu(I) species, followed by a ligand exchange with water. acs.org Subsequent reductive elimination forms a 2-[2'-iodophenyl]phenol intermediate, which then undergoes an intramolecular C-O bond formation to yield the dibenzofuran product. acs.org
This methodology is noteworthy for its use of water as both a solvent and the source of the oxygen atom for the furan ring, presenting a greener alternative to many traditional methods. acs.org The reaction provides good to excellent yields for a variety of dibenzofuran derivatives and has been successfully applied to the synthesis of an organic semiconducting material. acs.org
Table 2: Conditions for Water-Mediated Dibenzo[b,d]furan Synthesis
| Substrate | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Cyclic diaryliodonium triflate | CuI (5 mol%), Ligand (10 mol%), K₂CO₃ (2 equiv) | H₂O | 100 °C | Up to 96% | acs.org |
Selective Bromination and Carboxylation Routes
Once the dibenzo[b,d]furan core is constructed, the next stage is the selective introduction of the bromo and carboxyl groups at the C7 and C2 positions, respectively. The inherent electronic properties of the dibenzofuran ring system direct electrophilic substitution primarily to the 2, 8, 3, and 7 positions. Achieving the desired 2,7-disubstitution pattern requires careful selection of reagents and reaction conditions, and may involve a multi-step functionalization sequence.
Selective Bromination: Electrophilic bromination of the unsubstituted dibenzo[b,d]furan ring is known to be susceptible at positions 2, 3, 7, and 8. nih.gov Achieving selectivity for the C7 position often requires the presence of a directing group or the use of specific brominating agents under controlled conditions. For instance, starting with a dibenzofuran that already possesses a substituent at the C2 position can influence the regiochemical outcome of a subsequent bromination reaction. Alternatively, methods like electro-bromination, where the reaction medium can be tuned to generate different active bromine species, can offer a higher degree of regioselectivity than classical bromination with Br₂. clockss.org Reagents such as 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) have also proven effective for the selective bromination of furan rings within larger molecular scaffolds. researchgate.net
Selective Carboxylation: Introduction of a carboxylic acid group at the C2 position can be accomplished through several routes. One common method is the metalation of the C2 position followed by quenching with carbon dioxide. This can be achieved by halogen-metal exchange (e.g., from 2-bromodibenzo[b,d]furan) using an organolithium reagent, followed by reaction with dry CO₂. A more direct approach involves the C-H carboxylation of the dibenzofuran core. Carbonate-promoted C-H carboxylation, which has been successfully applied to the synthesis of furan-2,5-dicarboxylic acid from 2-furoic acid and CO₂, represents a promising strategy. rsc.org Furthermore, palladium-catalyzed carboxylation of an aryl halide or triflate at the C2 position provides another robust method for installing the carboxyl group. semanticscholar.org The synthesis of various dibenzo[b,d]furan mono-carboxylic acid derivatives has been reported, indicating that these transformations are well-established. nih.gov
Regioselective Functionalization of Dibenzo[b,d]furan Precursors
The synthesis of 7-Bromodibenzo[b,d]furan-2-carboxylic acid necessitates precise control over the placement of both the bromo and carboxylic acid substituents on the dibenzo[b,d]furan core. The inherent electronic properties of the dibenzo[b,d]furan ring system govern the outcomes of electrophilic substitution reactions. The central furan oxygen atom acts as an activating group, directing incoming electrophiles to the ortho and para positions of each benzene (B151609) ring. youtube.compearson.com This typically results in substitution occurring preferentially at the 2, 8, 3, and 7 positions.
Direct bromination of the unsubstituted dibenzo[b,d]furan can lead to a mixture of products, including 2-bromo, 3-bromo, and various dibromo-isomers, making it challenging to isolate the desired 7-bromo precursor in high yield. To achieve regioselectivity, the synthetic strategy often relies on the powerful directing effects of a pre-existing substituent on the ring. unizin.org
A common and effective strategy involves introducing a deactivating, meta-directing group at the 2-position first. For instance, a Friedel-Crafts acylation of dibenzo[b,d]furan with acetyl chloride and a Lewis acid catalyst like aluminum chloride introduces an acetyl group predominantly at the 2-position due to its favorable electronic and steric profile. This 2-acetyl group is a deactivating group and a meta-director. libretexts.org During a subsequent electrophilic bromination step (e.g., using N-Bromosuccinimide or bromine in acetic acid), this group directs the incoming bromine atom to the meta positions relative to itself. On the adjacent ring, this corresponds to the 7-position, leading to the formation of 7-bromo-2-acetyldibenzo[b,d]furan with high regiochemical control. This intermediate is a key precursor for the target molecule.
Introduction of the Carboxylic Acid Moiety
With the bromine atom correctly positioned at C-7, the next critical phase is the introduction of the carboxylic acid group at the C-2 position. This can be accomplished through several reliable methods, primarily involving the carbonylation of an aryl halide or the oxidation of a suitable precursor moiety.
Carbonylation Reactions
Palladium-catalyzed carbonylation represents a powerful and versatile method for converting aryl halides into carboxylic acids or their derivatives. nih.gov This approach could be applied to a 2,7-dibromodibenzo[b,d]furan precursor. In such a reaction, the aryl bromide is treated with carbon monoxide (CO) in the presence of a palladium catalyst, a phosphine ligand, and a base. The greater reactivity of the C-Br bond at the 2-position compared to the 7-position could potentially allow for selective carbonylation.
The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by the insertion of a CO molecule into the palladium-carbon bond. The resulting acyl-palladium complex can then undergo nucleophilic attack by water (or an alcohol to yield an ester) to release the carboxylic acid product and regenerate the active catalyst. researchgate.net
| Parameter | Typical Conditions for Palladium-Catalyzed Carbonylation |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, dppf (1,1'-Bis(diphenylphosphino)ferrocene) |
| CO Source | CO gas (balloon or high pressure), Mo(CO)₆ |
| Solvent | Toluene, DMF, Dioxane |
| Base | Et₃N, K₂CO₃, DBU |
| Temperature | 80 - 120 °C |
This table presents generalized conditions based on palladium-catalyzed carbonylation of aryl bromides; specific conditions may vary.
Oxidation of Precursor Moieties
An alternative and often more direct route involves the oxidation of a pre-existing functional group at the 2-position. libretexts.org Following the regioselective bromination described in section 2.2.1, the precursor 7-bromo-2-acetyldibenzo[b,d]furan is perfectly suited for this transformation.
The acetyl group can be oxidized to a carboxylic acid via the haloform reaction. Treatment of the methyl ketone with a basic solution of bromine or chlorine (e.g., NaOBr) results in the formation of a carboxylate salt and a haloform (e.g., bromoform). Subsequent acidification of the reaction mixture yields the desired carboxylic acid. libretexts.org
Alternatively, if a 2-alkyl group (like a methyl or ethyl group) is present on the 7-bromo-dibenzofuran precursor, it can be oxidized using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic conditions can effectively convert a benzylic alkyl group into a carboxylic acid. libretexts.org
| Oxidizing Agent | Typical Conditions | Precursor Group |
| Sodium Hypobromite (B1234621) (NaOBr) | NaOH/Br₂, H₂O | Acetyl (-COCH₃) |
| Potassium Permanganate (KMnO₄) | Basic solution, heat, then acid workup | Alkyl (-CH₃, -CH₂R) |
| Potassium Dichromate (K₂Cr₂O₇) | H₂SO₄, heat | Alkyl (-CH₃, -CH₂R) |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temp. | Primary Alcohol (-CH₂OH) |
This table summarizes common methods for oxidizing aromatic side chains to carboxylic acids. libretexts.orgorganic-chemistry.org
Multi-Step Synthesis Pathways for the Target Compound and its Precursors
Based on the methodologies discussed, a logical and controllable multi-step synthesis pathway for this compound can be designed. A highly plausible route leverages the directing group strategy to ensure correct substituent placement.
Proposed Synthetic Pathway:
Friedel-Crafts Acylation of Dibenzo[b,d]furan: The synthesis begins with the parent dibenzo[b,d]furan. A Friedel-Crafts acylation reaction is performed using acetyl chloride (CH₃COCl) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). This reaction selectively installs an acetyl group at the C-2 position, yielding 2-Acetyldibenzo[b,d]furan .
Regioselective Bromination: The resulting 2-Acetyldibenzo[b,d]furan is then subjected to electrophilic bromination. The acetyl group at C-2 deactivates the ring it is attached to and directs the incoming electrophile to the meta position. On the adjacent ring, this corresponds to the C-7 position. Using a brominating agent like N-bromosuccinimide (NBS) with a catalytic amount of acid in a solvent like acetic acid or CCl₄ affords 7-Bromo-2-acetyldibenzo[b,d]furan as the major product.
Oxidation to Carboxylic Acid: The final step is the oxidation of the acetyl group on the 7-Bromo-2-acetyldibenzo[b,d]furan intermediate. The haloform reaction is well-suited for this transformation. The intermediate is treated with an aqueous solution of sodium hydroxide (B78521) and bromine (forming sodium hypobromite in situ). This converts the acetyl group into a sodium carboxylate salt. Subsequent acidification of the mixture with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final product, This compound .
This multi-step pathway provides a high degree of control over the regiochemistry at each step, making it an efficient and logical approach to the target compound.
Chemical Transformations and Derivatization of 7 Bromodibenzo B,d Furan 2 Carboxylic Acid
Transformations at the Bromo Substituent
The carbon-bromine bond on the dibenzofuran (B1670420) scaffold serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming C-C bonds. mdpi.com The bromo substituent at the C7 position of the dibenzofuran core is an excellent electrophilic partner for these transformations.
The Suzuki-Miyaura coupling is a widely used reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base. nih.govnih.gov This reaction is renowned for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. nih.govtcichemicals.com
The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov For a substrate like 7-Bromodibenzo[b,d]furan-2-carboxylic acid, this reaction provides a direct route to 7-aryl or 7-vinyl dibenzofuran derivatives. Research on related bromobenzofuran structures has shown that such couplings proceed efficiently. For instance, 2-(4-bromophenyl)benzofuran (B12281498) has been successfully coupled with various arylboronic acids using a palladium catalyst in an ethanol (B145695)/water solvent system with K₂CO₃ as the base, affording the desired biaryl products in good to excellent yields. mdpi.com
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Conditions
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |
|---|
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov This transformation is highly valuable for synthesizing substituted alkynes and conjugated enynes.
For this compound, the Sonogashira coupling would introduce an alkynyl moiety at the C7 position. This reaction has been effectively applied to various bromopyridine derivatives, demonstrating its utility on halogenated heterocyclic systems. soton.ac.uk The synthesis of benzofuran (B130515) derivatives often employs the Sonogashira reaction as a key step, for example, by coupling 2-halophenols with terminal alkynes, followed by cyclization. nih.gov This underscores the compatibility of the benzofuran ring system with typical Sonogashira conditions.
Table 2: General Conditions for Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst | Co-catalyst | Base | Product |
|---|
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents, which allows for the formation of C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds. wikipedia.org
While specific examples on this compound are not prevalent, the reaction is broadly applicable to bromoarenes. researchgate.net The synthesis of complex dibenzofuran structures has been achieved using a sequence involving a Negishi cross-coupling followed by an intramolecular SₙAr reaction, highlighting the utility of this method in building fused ring systems. nih.govresearchgate.net This suggests that this compound could be coupled with various alkyl-, vinyl-, or aryl-zinc reagents to access a wide range of derivatives.
Beyond the Suzuki, Sonogashira, and Negishi reactions, the bromo substituent can participate in a variety of other transition metal-catalyzed transformations. These methods further expand the synthetic possibilities for derivatizing the dibenzofuran core. For instance, the Heck reaction could be used to introduce alkenyl groups, while the Stille coupling utilizes organotin reagents. Buchwald-Hartwig amination offers a pathway to synthesize arylamine derivatives. The synthesis of benzofuran scaffolds frequently utilizes various transition metal catalysts, including iron and copper, in addition to palladium. nih.gov These alternative methods provide complementary routes to novel structures that may not be accessible through other coupling strategies.
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
For an SₙAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comyoutube.com
In the case of this compound, the dibenzofuran ring system itself is relatively electron-rich, and it lacks strong electron-withdrawing groups ortho or para to the C7-bromo substituent. The carboxylic acid group at the C2 position is too distant to provide significant activation for a nucleophilic attack at C7. Consequently, direct displacement of the bromide by common nucleophiles via a standard SₙAr mechanism is generally unfavorable under typical conditions. libretexts.org Substitution might only be possible under harsh conditions using very powerful nucleophiles or bases, which could proceed through an alternative elimination-addition (benzyne) mechanism. youtube.com
Lithiation and Subsequent Reactions
Lithiation of aryl bromides is a fundamental organometallic transformation used to form new carbon-carbon or carbon-heteroatom bonds. In the case of this compound, the reaction with a strong organolithium reagent, such as n-butyllithium (n-BuLi), presents several possible pathways. The most acidic proton, that of the carboxylic acid, will be abstracted first. Therefore, at least two equivalents of the lithiating agent are required to effect a bromine-lithium exchange.
The first equivalent of n-BuLi deprotonates the carboxylic acid, forming a lithium carboxylate. A second equivalent can then induce a bromine-lithium exchange at the C-7 position, generating a dilithiated intermediate. This powerful nucleophile can then react with a variety of electrophiles to introduce new substituents at the 7-position.
| Electrophile | Reagent Example | Resulting Functional Group at C-7 | Product Class |
|---|---|---|---|
| Carbon Dioxide | CO2 | -COOH | Dibenzo[b,d]furan-2,7-dicarboxylic acid |
| Aldehyde/Ketone | (CH3)2CO | -C(OH)(CH3)2 | Secondary/Tertiary Alcohol |
| Alkyl Halide | CH3I | -CH3 | 7-Alkyldibenzo[b,d]furan derivative |
| Borate Ester | B(OCH3)3 | -B(OH)2 (after hydrolysis) | Boronic Acid |
This strategy provides a robust method for functionalizing the dibenzofuran core, enabling access to compounds that would be difficult to synthesize through other means.
Decarboxylative Halogenation Strategies
Decarboxylative halogenation, also known as halodecarboxylation, is a transformation that replaces a carboxylic acid group with a halogen atom. While this reaction typically involves the carboxylic acid functionality, it is discussed here as a strategy that fundamentally alters the substitution pattern of the aromatic core in a way that complements reactions at the bromine atom. The classic example is the Hunsdiecker reaction, where a silver salt of the carboxylic acid is treated with a halogen.
Modern variations of this reaction offer milder conditions and broader substrate scope. For aromatic carboxylic acids, methods using transition-metal catalysts or photoredox catalysis have been developed. These strategies could potentially be applied to this compound to replace the C-2 carboxylic acid with another halogen (F, Cl, I), yielding a 2,7-dihalodibenzo[b,d]furan. Such products are valuable precursors for further cross-coupling reactions.
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group at the C-2 position is a versatile handle for a wide range of derivatizations, including the formation of esters and amides, reduction to an alcohol, and complete removal of the group through decarboxylation.
Esterification and Transesterification Reactions
Esterification is one of the most common reactions of carboxylic acids. For this compound, esters can be readily prepared through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a classic approach. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com
Alternative methods provide milder conditions and may be preferable for sensitive substrates. These include:
Reaction with Diazoalkanes: Diazoalkanes, such as diazomethane, react efficiently with carboxylic acids to form esters under very mild conditions. researchgate.net
Alkyl Halide Esterification: The carboxylate salt of the acid (formed by reaction with a base like sodium carbonate) can be reacted with a primary alkyl halide (e.g., ethyl iodide) in a nucleophilic substitution reaction to yield the corresponding ester.
Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an activator such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation by activating the carboxylic acid toward nucleophilic attack by an alcohol. nih.gov
Transesterification, the conversion of one ester to another, can also be employed, typically by treating a pre-formed ester (e.g., the methyl ester) with a different alcohol under acidic or basic conditions.
Amidation and Peptide Coupling Reactions
The synthesis of amides from this compound is a crucial transformation for creating compounds with potential biological activity. core.ac.uk Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, activation of the carboxylic acid is necessary.
A common and effective method is the conversion of the carboxylic acid to its corresponding acid chloride. Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride provides the highly reactive 7-bromodibenzo[b,d]furan-2-carbonyl chloride. This intermediate readily reacts with a wide range of primary and secondary amines, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to afford the desired amide derivatives. researchgate.netnih.govchemrxiv.org
For more delicate or complex amines, particularly in the synthesis of peptide-like structures, standard peptide coupling reagents are employed. These reagents generate an active ester or a similarly reactive intermediate in situ, which then smoothly reacts with the amine. This approach avoids the harsh conditions of acid chloride formation.
| Coupling Reagent/System | Abbreviation | Description |
|---|---|---|
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium-based coupling reagent. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | A highly effective uranium-based reagent known for rapid reaction times and low racemization. |
| Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | DCC/HOBt | A classic combination where DCC activates the carboxylic acid and HOBt suppresses side reactions and reduces racemization. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | A water-soluble carbodiimide (B86325) that facilitates amide bond formation with a urea (B33335) byproduct that is easily washed away. researchgate.net |
Reduction to Alcohols and Other Derivatizations
The carboxylic acid group can be reduced to a primary alcohol, yielding (7-bromodibenzo[b,d]furan-2-yl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. chemguide.co.ukchemistrysteps.com
The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). chemguide.co.ukmasterorganicchemistry.comorgosolver.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. chemguide.co.ukmasterorganicchemistry.com An excess of LiAlH₄ is necessary because the first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid. chemistrysteps.com
Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent capable of reducing carboxylic acids to primary alcohols. chemistrysteps.com It offers the advantage of being more selective than LiAlH₄, as it typically does not reduce esters or amides as readily, which can be useful in multifunctional molecules.
Decarboxylation and Subsequent Functionalization
Decarboxylation involves the removal of the carboxylic acid group and its replacement with a hydrogen atom, which would convert this compound into 7-bromodibenzo[b,d]furan. For aromatic carboxylic acids, this transformation often requires harsh conditions, such as heating at high temperatures in a high-boiling solvent like quinoline, sometimes with a copper catalyst.
More recent methodologies have been developed to achieve decarboxylation under milder conditions. These can involve transition-metal catalysts, including those based on copper, silver, gold, or palladium, which can facilitate the cleavage of the C-C bond. rsc.orgorganic-chemistry.orgnih.gov Enzymatic methods have also been explored for the decarboxylation of aromatic acids, offering high selectivity under mild, environmentally benign conditions. acs.org Once the carboxylic acid has been removed, the resulting 7-bromodibenzo[b,d]furan can undergo further functionalization, primarily through reactions involving the remaining bromine atom, such as Suzuki or Sonogashira cross-coupling reactions.
Directed C-H Functionalization Strategies Utilizing the Carboxyl Group as a Directing Group
The carboxylic acid moiety is a well-established directing group in transition metal-catalyzed C-H activation, facilitating the selective functionalization of otherwise inert C-H bonds. This strategy relies on the formation of a metal-ligand complex, where the carboxyl group anchors the catalyst in proximity to a specific C-H bond, thereby enabling its activation and subsequent reaction.
While direct carboxyl-directed C-H functionalization of the dibenzofuran core is an area of ongoing research, analogous transformations on related aromatic carboxylic acids provide a strong precedent. For instance, rhodium(III)-catalyzed intramolecular Heck-type reactions have been successfully directed by carboxylic acids to synthesize dihydrobenzofurans. This process involves the formation of a rhodacycle intermediate, where the carboxyl group positions the catalyst to activate a nearby C-H bond, leading to cyclization.
In a closely related strategy, the carboxylic acid can be converted into a more strongly coordinating directing group, such as an 8-aminoquinoline (B160924) amide. This modification has been effectively employed in the palladium-catalyzed C-H arylation of benzofuran-2-carboxamides at the C3 position. Although this involves a derivative of the carboxylic acid, it highlights the utility of the carboxyl group as a handle for introducing a directing group to guide C-H functionalization. The general mechanism for such a transformation involves the formation of a palladacycle intermediate, followed by oxidative addition of an aryl halide and reductive elimination to yield the C-H arylated product.
Table 1: Examples of Carboxyl-Directed or Carboxyl-Derived Directed C-H Functionalization
| Catalyst System | Directing Group | Transformation | Product Type |
| Rhodium(III) | Carboxylic Acid | Intramolecular Heck-type Reaction | Dihydrobenzofurans |
| Palladium(II) | 8-Aminoquinoline Amide | C-H Arylation | C3-Aryl-benzofuran-2-carboxamides |
Synthesis of Polycyclic Conjugates and Hybrid Systems
The rigid, planar structure of the dibenzofuran nucleus makes this compound an excellent building block for the synthesis of larger, polycyclic aromatic hydrocarbons (PAHs) and other hybrid molecular systems. The bromine atom at the 7-position is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The Suzuki-Miyaura reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide, is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, the bromo substituent can be readily coupled with a variety of aryl or heteroaryl boronic acids or esters. This reaction allows for the extension of the dibenzofuran core, leading to the formation of complex biaryl and polycyclic systems. The carboxylic acid group can be maintained throughout the coupling reaction or can be further derivatized in subsequent steps.
Furthermore, intramolecular cyclization reactions of derivatives of this compound can lead to the formation of fused polycyclic systems. For example, after conversion of the carboxylic acid to a suitable functional group, an intramolecular C-H arylation or other cyclization strategies could be employed to construct new rings onto the dibenzofuran framework. While specific examples starting from this compound are not extensively documented in readily available literature, the principles of such transformations are well-established in the synthesis of complex aromatic structures.
Table 2: Potential Strategies for the Synthesis of Polycyclic Systems
| Reaction Type | Reactive Site | Coupling Partner / Strategy | Resulting Structure |
| Suzuki-Miyaura Coupling | 7-Bromo | Arylboronic acids/esters | Aryl-substituted dibenzofurans |
| Intramolecular C-H Arylation | C-H bond ortho to a substituent | Derivatization and cyclization | Fused polycyclic aromatic systems |
The chemical versatility of this compound, stemming from its dual functionalities, positions it as a valuable intermediate for the synthesis of elaborate molecular structures with potential applications in various fields of science and technology.
Mechanistic and Kinetic Investigations of Reactions Involving 7 Bromodibenzo B,d Furan 2 Carboxylic Acid
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
The bromine substituent at the C7 position of 7-Bromodibenzo[b,d]furan-2-carboxylic acid serves as a versatile handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a prime example of such a transformation. nih.gov While specific kinetic studies on this exact substrate are not extensively detailed in the literature, a plausible catalytic cycle can be elucidated based on well-established mechanisms for similar aryl bromides. colab.wsorganic-chemistry.org
The cycle, typically involving a Pd(0)/Pd(II) redox couple, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition: The cycle initiates with the reaction of a low-valent Pd(0) complex, typically bearing phosphine (B1218219) ligands, with the C-Br bond of the dibenzofuran (B1670420) substrate. This step is often rate-determining and results in the formation of a planar, square Pd(II) intermediate.
Transmetalation: For the reaction to proceed, the organoboron species (e.g., a boronic acid) must be activated by a base. organic-chemistry.org This activation forms a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the bromide and forming a new diorganopalladium(II) intermediate. The precise mechanism of this step can be complex, potentially involving a bridged intermediate. nih.gov
Reductive Elimination: This final step involves the coupling of the two organic ligands on the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
This catalytic process allows for the synthesis of a wide array of 2,7-disubstituted dibenzofuran derivatives, transforming the bromo-functionalized starting material into more complex structures. mdpi.comnih.gov
| Step | Description | Key Species Involved | Change in Pd Oxidation State |
|---|---|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of the dibenzofuran substrate. | Pd(0)L₂, this compound | 0 → +2 |
| Transmetalation | The organic group from the activated boronic acid (boronate) is transferred to the Pd(II) center. | Ar-Pd(II)-Br(L₂), [R-B(OH)₃]⁻ | No Change |
| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the catalyst. | Ar-Pd(II)-R(L₂) | +2 → 0 |
Study of Reaction Intermediates and Transition States
In contrast to reactions at the C-Br bond, functionalization can also occur at C-H bonds, often proceeding through a different set of intermediates and transition states. For C-H activation reactions, particularly those that follow a Concerted Metalation-Deprotonation (CMD) pathway, the key transition state is a single, cyclic structure. wikipedia.org This transition state involves the simultaneous cleavage of the C-H bond and formation of a new carbon-metal bond, facilitated by a base (often a carboxylate ligand) that abstracts the proton. wikipedia.orgnih.gov Computational studies on similar systems have identified this as a lower-energy pathway compared to other mechanisms like oxidative addition for C-H activation, especially for high-valent, late transition metals such as Pd(II). wikipedia.org For this compound, the carboxylate group at the C2 position can act as an internal directing group, pre-coordinating to the metal center and positioning it for C-H activation at an adjacent site, such as C1 or C3.
Analysis of Concerted Metalation-Deprotonation (CMD) Pathways
The Concerted Metalation-Deprotonation (CMD) mechanism is a crucial pathway for transition-metal-catalyzed C–H activation. wikipedia.org This process is distinct from oxidative addition as it does not involve a change in the formal oxidation state of the metal center and occurs via a single transition state. wikipedia.org The mechanism begins with the coordination of the C-H bond to a high-valent metal center, like Pd(II), forming a sigma complex. wikipedia.org A base, which can be external or part of a ligand attached to the metal (such as an acetate), then abstracts the proton through a cyclic transition state. nih.gov
The application of CMD pathways is particularly relevant for the direct functionalization of the dibenzofuran core in this compound. The carboxylic acid at the C2-position is a powerful directing group, capable of coordinating to a palladium catalyst and facilitating the activation of ortho C-H bonds (at C1 or C3). This directed cyclization via C-H activation/C-O coupling is a known strategy for synthesizing the dibenzofuran skeleton itself. acs.orgacs.orgresearchgate.net In such a CMD process, the carboxylate of the substrate itself could act as the intramolecular base that abstracts the proton, further lowering the activation energy of the C-H cleavage step. The regioselectivity of this process (C1 vs. C3) would be influenced by steric and electronic factors within the molecule.
| Feature | Description | Relevance to this compound |
|---|---|---|
| Mechanism Type | A concerted process occurring through a single, cyclic transition state without a discrete metal-hydride intermediate. wikipedia.org | Provides a potential low-energy pathway for C-H functionalization on the dibenzofuran core. |
| Role of Base | A base (often a carboxylate) is required to abstract the proton during C-H bond cleavage. wikipedia.org | The molecule's own carboxylate group can act as an internal base and directing group. |
| Metal Center | Common for high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III). wikipedia.org | Palladium catalysis is highly relevant for activating C-H bonds on aromatic systems. |
| Outcome | Formation of a new carbon-metal bond, enabling subsequent functionalization. | Allows for direct modification of the C1 or C3 positions, complementary to cross-coupling at C7. |
Radical Reaction Pathways in Functionalization
While ionic pathways involving organometallic intermediates are dominant in cross-coupling and CMD reactions, radical mechanisms offer alternative routes for functionalization. These pathways can be initiated by light (photoredox catalysis), heat, or radical initiators. For aryl bromides like this compound, single-electron transfer (SET) to the C-Br bond could generate an aryl radical, which could then be trapped by a suitable coupling partner.
However, specific mechanistic and kinetic investigations into radical-mediated functionalization of this compound are not extensively documented in the surveyed literature. While radical cyclization strategies have been applied to substrates containing a dibenzofuran moiety to build adjacent ring systems, pathways that directly functionalize the aromatic core of this specific molecule via radical intermediates appear to be a less explored area. acs.org The development of such methods could provide novel reactivity patterns, potentially accessing substitution patterns that are difficult to achieve through traditional ionic mechanisms.
Influence of Stereochemistry and Electronic Effects on Reactivity
The reactivity of this compound is profoundly influenced by its structure and the electronic properties of its substituents.
Stereochemistry: The dibenzofuran core is a planar, rigid, and achiral system. As such, stereochemical considerations are generally not a factor in its intrinsic reactivity unless chiral reagents or catalysts are employed to induce enantioselectivity in a reaction product.
Electronic Effects: The distribution of electron density across the aromatic system, modulated by the substituents, is a critical determinant of reactivity.
Furan (B31954) Oxygen: The oxygen atom in the central furan ring acts as a powerful electron-donating group through resonance, increasing the electron density of the entire aromatic system compared to biphenyl (B1667301).
Carboxylic Acid (C2): This is a strong electron-withdrawing and deactivating group due to both inductive and resonance effects. It decreases the nucleophilicity of the ring to which it is attached and can direct C-H metalation to its ortho positions (C1 and C3).
Bromine (C7): As a halogen, bromine is electron-withdrawing via induction but weakly electron-donating through resonance. Its primary role in the context of the discussed mechanisms is to serve as a leaving group in oxidative addition steps of cross-coupling reactions.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| Furan Oxygen | - | Electron-donating (resonance) | Activates the aromatic system towards electrophilic attack and influences overall electron density. |
| Carboxylic Acid | C2 | Electron-withdrawing (induction and resonance) | Deactivates the ring; acts as a directing group for ortho C-H activation (CMD). |
| Bromine | C7 | Electron-withdrawing (induction) | Provides a reactive site (C-Br bond) for oxidative addition in cross-coupling reactions. |
Advanced Spectroscopic and Spectrometric Characterization in Research of 7 Bromodibenzo B,d Furan 2 Carboxylic Acid and Its Derivatives
Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Novel Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including 7-bromodibenzo[b,d]furan-2-carboxylic acid and its derivatives. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecular framework, connectivity, and environment of each nucleus.
For the parent compound, the ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons. The proton on the furan (B31954) ring and the protons on the two benzene (B151609) rings will resonate in characteristic regions, with their chemical shifts and coupling constants providing definitive evidence of their relative positions. For instance, ¹H NMR analysis of the related compound 2-bromodibenzo[b,d]furan (B31776) shows aromatic proton signals in the range of δ 7.47–7.97 ppm. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift (>10 ppm).
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H1 | ~8.3 - 8.5 (d) | - | Influenced by adjacent -COOH group |
| C2 | - | ~145 - 150 | Carboxylic acid attachment |
| H3 | ~7.8 - 8.0 (d) | - | |
| C4 | - | ~120 - 125 | |
| C6 | - | ~125 - 130 | |
| H6 | ~7.5 - 7.7 (d) | - | |
| C7 | - | ~115 - 120 | Bromine attachment |
| H8 | ~7.6 - 7.8 (dd) | - | |
| H9 | ~7.9 - 8.1 (d) | - | |
| COOH | >10 (s, broad) | ~165 - 170 | Carboxylic acid group |
Note: These are estimated values based on analogous structures. Actual values require experimental determination.
In the synthesis of derivatives, the precise location of new substituents is critical. NMR spectroscopy is paramount for distinguishing between potential regioisomers. For example, during further functionalization, substitution could occur at various positions on the dibenzofuran (B1670420) skeleton. The distinct splitting patterns and coupling constants observed in the ¹H NMR spectrum, along with long-range correlations in HMBC experiments, allow for the unambiguous assignment of a substituent's position.
For derivatives with stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry by identifying protons that are close in space.
NMR spectroscopy serves as a powerful tool for real-time or quasi-real-time monitoring of chemical reactions. By taking aliquots from a reaction mixture at different time points, the progress can be tracked by observing the disappearance of reactant signals and the concurrent appearance of product signals. This method provides valuable kinetic data and can help optimize reaction conditions such as temperature, time, and catalyst loading.
Furthermore, this technique is crucial for identifying transient intermediates. In some reactions, new species may form and then be consumed as the reaction proceeds to the final product. Monitoring the reaction by ¹H NMR can reveal the signals of such intermediates, providing critical insights into the reaction mechanism. For instance, in a study involving a ruthenium-catalyzed coupling reaction, ¹H NMR monitoring indicated the initial formation of a brominated species that disappeared by the end of the reaction, confirming its role as a reaction intermediate.
Utilization of Mass Spectrometry for Reaction Pathway Analysis and Confirmation of Synthetic Products
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of synthesized compounds. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements (typically with <5 ppm error), which allows for the unambiguous confirmation of the molecular formula of this compound and its derivatives.
Interactive Table: HRMS Data for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (m/z) [M-H]⁻ |
| C₁₃H₇BrO₃ | ⁷⁹Br | 304.9557 |
| C₁₃H₇BrO₃ | ⁸¹Br | 306.9537 |
Note: The presence of the bromine isotope pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.
Beyond simple confirmation, MS is instrumental in analyzing reaction pathways. By analyzing the reaction mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can identify not only the main product but also byproducts and reaction intermediates. researchgate.net This information is crucial for understanding the reaction mechanism, identifying potential side reactions, and optimizing the synthesis for higher purity and yield. Tandem mass spectrometry (MS/MS) can be used to fragment a selected ion, and the resulting fragmentation pattern provides structural information that can help identify unknown intermediates or confirm the structure of the final product.
Fourier-Transform Infrared and Raman Spectroscopy for Functional Group Transformation Analysis
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. These methods are particularly useful for monitoring the progress of a reaction by observing changes in characteristic vibrational bands. ijtsrd.com
For this compound, key functional groups give rise to distinct peaks in the spectra:
Carboxylic Acid (–COOH): A very broad O–H stretching band is expected in the FTIR spectrum from approximately 2500 to 3300 cm⁻¹. instanano.com The C=O stretching vibration gives a strong, sharp peak typically in the range of 1680–1710 cm⁻¹. ijtsrd.com
Aromatic System: C=C stretching vibrations within the aromatic rings appear in the 1450–1600 cm⁻¹ region. Aromatic C–H stretching is observed above 3000 cm⁻¹.
Furan Ring: The C–O–C stretching of the furan ether linkage gives rise to signals typically around 1000–1300 cm⁻¹.
Bromo Substituent: The C–Br stretching vibration is expected at lower frequencies, typically in the 500–600 cm⁻¹ range.
During the synthesis of derivatives, such as the conversion of the carboxylic acid to an ester or an amide, these techniques provide clear evidence of the transformation. For example, the disappearance of the broad O–H stretch and the shift of the C=O stretch to a higher wavenumber (e.g., ~1735 cm⁻¹ for an ester) would confirm successful esterification. sapub.org
Interactive Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |
| Carboxylic Acid | O–H stretch | 2500–3300 (broad) | Weak |
| Carbonyl | C=O stretch | 1680–1710 (strong) | 1640–1680 (strong) |
| Aromatic | C=C stretch | 1450–1600 (medium) | 1580–1620 (strong) |
| Ether (Furan) | C–O–C stretch | 1000–1300 (strong) | Medium |
| Bromoalkane | C–Br stretch | 500–600 (medium) | 500–600 (strong) |
Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Structure and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the conjugated π-system of the dibenzofuran core. nist.gov The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). The resulting spectrum, a plot of absorbance versus wavelength, is characterized by one or more absorption maxima (λ_max).
The position of λ_max and the molar absorptivity (ε) are sensitive to the extent of conjugation and the nature of the substituents on the aromatic framework. The dibenzo[b,d]furan system is an extended chromophore, and the presence of the bromine atom and the carboxylic acid group will influence its electronic structure. nih.gov
Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis spectroscopy. nih.gov These calculations can predict the electronic transitions and help in assigning the observed absorption bands, providing a deeper understanding of the molecule's electronic properties and the HOMO-LUMO energy gap. mdpi.com This combined approach is valuable for designing new derivatives with specific optical properties.
X-ray Diffraction Analysis for Solid-State Structural Determination
While NMR provides the solution-state structure, single-crystal X-ray diffraction (XRD) offers the definitive and unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with very high precision. researchgate.net
For this compound or its crystalline derivatives, XRD analysis would confirm the planarity of the dibenzofuran system and provide the exact geometry of the substituents. semanticscholar.orgnih.gov Furthermore, it reveals crucial information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π–π stacking. mdpi.com Carboxylic acids, for example, frequently form hydrogen-bonded dimers in the solid state, an interaction that would be clearly elucidated by XRD. researchgate.net The primary challenge for this technique often lies in growing single crystals of sufficient size and quality for analysis. rsc.org
Computational and Theoretical Chemistry Studies on 7 Bromodibenzo B,d Furan 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
No published data is available.
HOMO-LUMO Energy Analysis
No published data is available.
Molecular Electrostatic Potential (MEP) Mapping
No published data is available.
Natural Bond Orbital (NBO) Analysis
No published data is available.
Modeling of Reaction Mechanisms and Transition States
No published data is available.
Prediction of Spectroscopic Parameters
No published data is available.
Conformational Analysis and Molecular Dynamics Simulations
No published data is available.
Advanced Applications of 7 Bromodibenzo B,d Furan 2 Carboxylic Acid in Contemporary Materials Science Research
Role as a Precursor in the Synthesis of Functional Polycyclic Aromatic Systems
7-Bromodibenzo[b,d]furan-2-carboxylic acid serves as a crucial starting material for the synthesis of complex, functional polycyclic aromatic systems (PASs). The dibenzofuran (B1670420) unit provides a rigid, planar, and electron-rich core, which is desirable for creating materials with specific electronic and photophysical properties. The presence of the bromine atom and the carboxylic acid group at distinct positions on the dibenzofuran skeleton allows for selective chemical modifications.
The bromine atom is particularly useful for carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the extension of the π-conjugated system by introducing other aromatic or unsaturated groups. The carboxylic acid group, on the other hand, can be converted into various other functional groups (e.g., esters, amides) or used as an anchoring group to attach the molecule to surfaces or to other molecular components. This dual functionality allows for the construction of elaborate molecular architectures.
For instance, researchers can utilize the bromine for a cross-coupling reaction to attach an electron-donating or electron-withdrawing group, thereby tuning the electronic properties of the resulting molecule. Subsequently, the carboxylic acid can be used to link these tailored molecules together, forming larger, well-defined supramolecular structures or polymers. This strategic, stepwise functionalization is key to developing materials for applications in organic electronics and photonics. The resulting PASs often exhibit interesting properties such as high charge carrier mobility, strong light absorption or emission, and good thermal stability, making them suitable for a range of advanced applications.
Integration into Organic Electronic Materials
The unique molecular structure of this compound makes it an excellent candidate for incorporation into organic electronic materials. Its rigid and planar dibenzofuran core contributes to strong intermolecular π-π stacking, which is essential for efficient charge transport in organic semiconductors. The ability to functionalize the molecule at two different sites allows for fine-tuning of its electronic properties to meet the specific requirements of various devices.
Conjugated polymers and oligomers are at the heart of many organic electronic devices. This compound can be used as a monomer in polymerization reactions to create novel conjugated polymers. The dibenzofuran unit can be incorporated into the polymer backbone, contributing to its rigidity and planarity. This, in turn, can lead to polymers with high charge carrier mobilities and good stability.
The synthesis of such polymers often involves palladium-catalyzed cross-coupling reactions, where the bromine atom on the dibenzofuran unit reacts with other monomers containing suitable functional groups (e.g., boronic acids or stannanes). The carboxylic acid group can be modified prior to polymerization to further tailor the properties of the resulting polymer, such as its solubility or its ability to self-assemble into well-ordered thin films.
For example, by copolymerizing this compound (or its derivatives) with other aromatic monomers, it is possible to create polymers with a range of electronic and optical properties. These materials can be designed to absorb or emit light at specific wavelengths, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Furan-based conjugated polymers, in general, are of interest for their potential in biomedical applications as well, due to their photostability and ability to be synthesized from biomass-derived monomers. rsc.org
The precise arrangement of atoms and functional groups within a molecule—its molecular architecture—has a profound impact on its electronic properties. In the case of materials derived from this compound, the planarity of the dibenzofuran core promotes strong intermolecular interactions, which are crucial for efficient charge transport.
The electronic properties of these materials can be further tuned by modifying the side chains attached to the dibenzofuran core. For instance, attaching electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is a key strategy for designing materials with specific energy gaps, which is important for applications in OLEDs and OPVs.
Utilization as a Monomer or Ligand in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis
Beyond its use in purely organic materials, this compound is also a valuable building block for the construction of hybrid organic-inorganic materials such as coordination polymers and metal-organic frameworks (MOFs). wikipedia.org In this context, the carboxylic acid group acts as a ligand, coordinating to metal ions or clusters to form extended, porous networks. The dibenzofuran unit serves as a rigid organic linker, defining the geometry and pore size of the resulting framework. wikipedia.org
MOFs are a class of crystalline materials with exceptionally high surface areas and tunable pore sizes, making them attractive for a wide range of applications, including gas storage and separation, catalysis, and sensing. researchgate.netespublisher.com The use of linkers based on dibenzofuran can lead to MOFs with unique properties, such as enhanced thermal and chemical stability, as well as interesting photoluminescent behavior.
Hydrothermal synthesis is a common method for growing high-quality crystals of MOFs. researchgate.net This technique involves heating a mixture of the metal salt and the organic linker in a sealed vessel at elevated temperatures and pressures. researchgate.net The choice of solvent, temperature, pH, and reaction time can all have a significant impact on the structure and properties of the resulting MOF. researchgate.net
When using this compound as a linker, several design principles must be considered. The insolubility of the rigid linker in many common solvents may require the use of high-boiling point solvents like dimethylformamide (DMF) or diethylformamide (DEF), or the reaction can be carried out under solvothermal conditions. lucp.net The coordination chemistry of the chosen metal ion will also play a crucial role in determining the final structure of the MOF. Different metal ions have different coordination preferences, leading to a variety of network topologies. researchgate.net
The presence of the bromine atom on the linker can also be exploited. While not directly involved in the coordination to the metal center, it can influence the packing of the linkers within the framework and can also serve as a site for post-synthetic modification, where additional functional groups can be introduced after the MOF has been formed.
MOFs constructed from dibenzo[b,d]furan-based linkers can exhibit a range of interesting structural features. The rigidity and planarity of the dibenzofuran unit can lead to the formation of well-defined, porous structures with high internal surface areas. The specific geometry of the linker, including the angle between the two carboxylic acid groups (if a dicarboxylic acid derivative is used), will dictate the topology of the resulting network.
The incorporation of the dibenzofuran unit can also impart specific properties to the MOF. For example, the electron-rich nature of the dibenzofuran core can lead to MOFs with interesting photoluminescent properties. These materials may find applications in chemical sensing, where changes in the luminescence of the MOF can be used to detect the presence of specific molecules.
Furthermore, the pores of these MOFs can be decorated with specific functional groups, either by using functionalized linkers during the synthesis or by post-synthetic modification. This allows for the creation of MOFs with tailored properties for specific applications, such as selective gas adsorption or catalysis. The structural characterization of these materials is typically carried out using single-crystal X-ray diffraction, which provides detailed information about the connectivity of the metal ions and organic linkers, as well as the size and shape of the pores.
Interactive Data Tables
Below are interactive data tables summarizing key information related to the compounds and concepts discussed in this article.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₇BrO₃ |
| Molecular Weight | 291.10 g/mol |
| Appearance | Solid |
| Key Functional Groups | Bromine, Carboxylic Acid, Dibenzofuran |
| Primary Applications | Precursor for PASs, Building block for organic electronics, Ligand for MOFs |
Table 2: Applications in Materials Science
| Application Area | Material Type | Key Features and Advantages |
| Organic Electronics | Conjugated Polymers, OLEDs, Organic Semiconductors | Rigid and planar core for efficient charge transport, Tunable electronic properties |
| Framework Solids | Metal-Organic Frameworks (MOFs), Coordination Polymers | Rigid linker for porous structures, Potential for functionalization, High thermal stability |
| Polycyclic Aromatic Systems | Functional Dyes, Molecular Wires | Extended π-conjugation, Tailorable photophysical properties |
Development of Novel Functional Materials through Derivatization
The strategic derivatization of this compound offers a versatile platform for the synthesis of novel functional materials with tailored properties for contemporary materials science. The presence of three key reactive sites—the carboxylic acid group, the bromine atom, and the aromatic dibenzofuran core—allows for a wide range of chemical modifications. These modifications can be leveraged to create advanced materials for applications in organic electronics, high-performance polymers, and functional composites.
The derivatization of the carboxylic acid group, typically through esterification or amidation, is a primary route to new materials. For instance, the conversion of furan-based carboxylic acids into esters has been explored for the development of bio-based plasticizers and polyesters. researchgate.netnih.gov Similarly, the formation of amide derivatives from benzofuran-2-carboxylic acid has been investigated, primarily for biological applications. nih.govmdpi.com These established synthetic pathways can be applied to this compound to create novel monomers and building blocks for advanced polymers.
Furthermore, the dibenzo[b,d]furan core is a known structural motif in materials for organic light-emitting diodes (OLEDs). Judicious derivatization of this core can influence the electronic properties and molecular packing of the resulting materials, which are critical for device performance. rsc.orgrsc.org The bromine atom on the 7-position of the dibenzofuran skeleton provides a handle for cross-coupling reactions, enabling the introduction of various functional groups to fine-tune the material's properties.
The following subsections will detail the research findings on the development of novel functional materials through the derivatization of dibenzo[b,d]furan-based structures, with a focus on how these strategies can be extended to this compound.
Synthesis of Ester and Amide Derivatives for Advanced Polymers
The carboxylic acid functionality of this compound is a prime site for derivatization to produce monomers for high-performance polymers. The conversion of this group to ester or amide linkages is a common strategy in polymer chemistry.
Ester Derivatives for Polyesters and Plasticizers:
Research into furan-2,5-dicarboxylic acid and furan-2,3-dicarboxylic acid has demonstrated their potential as bio-based alternatives to petroleum-derived monomers for polyesters. researchgate.netnih.gov These studies have shown that the properties of the resulting polyesters, such as thermal stability and mechanical strength, can be tuned by the choice of diol co-monomer. While specific studies on polyesters derived from this compound are not yet prevalent, the synthetic principles are directly applicable. The rigid and planar dibenzofuran unit is expected to impart high thermal stability and specific liquid crystalline properties to the resulting polymers.
The esterification of furan-based carboxylic acids with various alcohols has also been explored for the synthesis of plasticizers for polymers like poly(vinyl chloride) (PVC). researchgate.net The resulting furan-dicarboxylate esters have shown comparable or even superior performance to conventional phthalate (B1215562) plasticizers. researchgate.net This suggests a potential application for ester derivatives of this compound as specialty plasticizers where properties like high-temperature stability are required.
| Ester Derivative | Potential Co-monomer/Polymer Matrix | Anticipated Properties of the Final Material | Potential Application |
|---|---|---|---|
| Dimethyl 7-Bromodibenzo[b,d]furan-2-carboxylate | Ethylene glycol, 1,4-butanediol | High glass transition temperature, thermal stability | High-performance polyesters |
| Bis(2-ethylhexyl) 7-Bromodibenzo[b,d]furan-2-carboxylate | Poly(vinyl chloride) | Improved thermal stability of the polymer blend | High-temperature plasticizers |
Amide Derivatives for Polyamides and Functional Materials:
The synthesis of amide derivatives from benzofuran-2-carboxylic acid has been explored, mainly in the context of medicinal chemistry. nih.govmdpi.com However, the formation of polyamides from di-carboxylic acid monomers is a cornerstone of polymer science. By converting this compound to its di-functionalized derivatives, it can serve as a monomer for aromatic polyamides, analogous to Kevlar® or Nomex®. The dibenzofuran unit's rigidity would likely contribute to exceptional thermal and mechanical properties in the resulting polymers.
Furthermore, the synthesis of furan-2-carboxamides has been investigated for their antibiofilm properties, demonstrating the versatility of these derivatives. nih.gov This highlights the potential for creating functional materials with specific biological or chemical activities by carefully selecting the amine for the amidation reaction.
| Amide Derivative | Potential Co-monomer/Reactant | Anticipated Properties of the Final Material | Potential Application |
|---|---|---|---|
| 7-Bromodibenzo[b,d]furan-2-carboxamide | Various functional amines | Tailorable chemical and biological activity | Functional small molecules, precursors for larger structures |
| N,N'-bis(p-aminophenyl)-7-Bromodibenzo[b,d]furan-2,X-dicarboxamide (hypothetical) | Terephthaloyl chloride | High strength, thermal stability | Aromatic polyamides (Aramids) |
Derivatization for Optoelectronic Materials
The dibenzo[b,d]furan scaffold is of significant interest in the field of organic electronics due to its rigid, planar structure and good thermal stability, which are beneficial for charge transport and device longevity. Research has shown that molecular dimers of dibenzo[b,d]furan can be effective hole-blocking materials in high-efficiency blue phosphorescent OLEDs. rsc.org Additionally, dibenzo[b,d]furan has been used as a linker in double boron-based multiresonance emitters, leading to narrowband and ultrapure green electroluminescence. rsc.org
While these studies did not specifically utilize a carboxylic acid derivative for synthesis, they establish the utility of the dibenzo[b,d]furan core in high-performance OLEDs. The this compound molecule can be seen as a versatile building block for such materials. The carboxylic acid group can be converted into various electronically active moieties, or it can be used to attach the dibenzofuran unit to other functional molecules. The bromine atom allows for the introduction of other aromatic groups through cross-coupling reactions, further extending the π-conjugation and tuning the electronic properties.
| Derivatization Strategy | Target Molecular Structure | Anticipated Role in OLEDs | Key Properties |
|---|---|---|---|
| Amidation with electronically active amines | Dibenzofuran-amide-donor/acceptor molecule | Emitter, Host, or Charge-transport material | Tunable HOMO/LUMO levels, high thermal stability |
| Suzuki coupling at the 7-position | Aryl-substituted dibenzofuran derivative | Enhanced π-conjugation, modified emission color | Blue-shifted or red-shifted emission, improved charge mobility |
| Esterification with functional alcohols | Dibenzofuran-ester-functional group | Solubility control, attachment to polymer backbones | Processability, formation of polymeric emitters |
The derivatization of this compound presents a rich field of research for the development of novel functional materials. By leveraging established synthetic methodologies and the inherent properties of the dibenzofuran core, it is possible to design and synthesize a new generation of materials for advanced applications in materials science.
Future Research Trajectories for 7 Bromodibenzo B,d Furan 2 Carboxylic Acid
Exploration of Unconventional Synthetic Pathways
The development of novel and efficient synthetic routes to complex organic molecules is a cornerstone of chemical research. For 7-Bromodibenzo[b,d]furan-2-carboxylic acid, future investigations are likely to focus on moving beyond traditional multi-step syntheses towards more elegant and atom-economical approaches.
One promising avenue is the exploration of C-H activation/functionalization strategies . acs.org Palladium-catalyzed phenol-directed C-H activation/C-O cyclization has been demonstrated for the synthesis of dibenzofurans. acs.org Future work could adapt this methodology to introduce the bromo and carboxylic acid moieties in a highly controlled manner, potentially from readily available precursors.
Another area ripe for exploration is the use of photocatalysis . Visible-light-promoted synthesis of dibenzofuran (B1670420) derivatives has been reported, offering a greener and more sustainable alternative to traditional methods. acs.org Research could focus on developing a photocatalytic cascade reaction that concurrently forms the dibenzofuran core and introduces the desired functional groups.
Furthermore, flow chemistry presents an opportunity to optimize the synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors could lead to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| C-H Activation | High atom economy, reduced number of steps | Development of selective catalysts and directing groups |
| Photocatalysis | Use of renewable energy, mild reaction conditions | Design of suitable photosensitizers and reaction pathways |
| Flow Chemistry | Improved control, scalability, and safety | Optimization of reactor design and reaction conditions |
Development of Highly Stereoselective and Regioselective Transformations
The functional groups present in this compound, namely the bromine atom and the carboxylic acid, serve as versatile handles for further chemical modifications. Future research will undoubtedly focus on developing highly stereoselective and regioselective transformations to access a diverse library of derivatives with tailored properties.
The bromine atom is particularly amenable to a variety of cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig couplings. The development of new catalyst systems that can selectively activate the C-Br bond in the presence of the carboxylic acid functionality will be crucial. This would enable the introduction of a wide range of substituents at the 7-position, including alkyl, aryl, and amino groups.
The carboxylic acid group, on the other hand, can be transformed into a variety of other functional groups, such as esters, amides, and alcohols. Future research could focus on the development of chiral catalysts for the stereoselective reduction of the carboxylic acid or for asymmetric transformations of its derivatives. This would be particularly important for the synthesis of biologically active compounds, where stereochemistry often plays a critical role.
Moreover, the dibenzofuran core itself can undergo regioselective functionalization . Electrophilic aromatic substitution reactions, for instance, could be directed to specific positions on the aromatic rings by carefully choosing the reaction conditions and the nature of the electrophile. Computational studies could play a key role in predicting the most likely sites of reaction and in guiding the design of experiments.
Advancements in Catalytic Applications
The inherent structural features of this compound suggest its potential as a ligand or a precursor to a catalyst in various chemical transformations. The presence of the oxygen atom in the furan (B31954) ring and the carboxylic acid group provides potential coordination sites for metal centers.
Future research could explore the synthesis of metal complexes of this compound and its derivatives. These complexes could be screened for their catalytic activity in a range of reactions, including cross-coupling reactions, oxidation reactions, and asymmetric catalysis. The electronic and steric properties of the dibenzofuran ligand could be fine-tuned by introducing different substituents, allowing for the optimization of the catalyst's performance.
Another intriguing possibility is the use of this compound as an organocatalyst . The carboxylic acid moiety could act as a Brønsted acid catalyst, while the dibenzofuran scaffold could provide a chiral environment for asymmetric transformations. This would be a particularly attractive approach from a sustainability perspective, as it would avoid the use of toxic and expensive heavy metals.
| Catalytic System | Potential Application | Research Direction |
| Metal Complexes | Cross-coupling, Oxidation | Synthesis and screening of novel complexes |
| Organocatalysis | Asymmetric synthesis | Design of chiral derivatives and exploration of catalytic scope |
Integration into Novel Advanced Materials Architectures
The rigid, planar structure of the dibenzofuran core, combined with its electronic properties, makes this compound an attractive building block for the construction of novel advanced materials.
In the field of organic electronics , dibenzofuran derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). biointerfaceresearch.com The introduction of a bromine atom and a carboxylic acid group onto the dibenzofuran scaffold could be used to tune the electronic properties of the material, such as its HOMO/LUMO levels and its charge transport characteristics. The carboxylic acid group could also be used to anchor the molecule to a substrate or to promote self-assembly into well-ordered thin films.
Furthermore, the carboxylic acid functionality opens up the possibility of incorporating this compound into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . These porous materials have a wide range of potential applications, including gas storage, separation, and catalysis. The dibenzofuran unit would act as a rigid organic linker, and its properties could be tailored by further functionalization.
| Material Type | Potential Application | Key Feature |
| Organic Electronics | OLEDs, OFETs | Tunable electronic properties and self-assembly |
| MOFs/COFs | Gas storage, catalysis | Rigid, functionalizable organic linker |
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods
To fully unlock the potential of this compound, a multidisciplinary approach that combines synthetic chemistry with advanced spectroscopic and computational techniques will be essential.
Computational chemistry , particularly density functional theory (DFT), can be used to predict the geometric and electronic properties of the molecule and its derivatives. This information can be used to guide the design of new synthetic targets and to understand the mechanisms of reactions.
Advanced spectroscopic techniques , such as two-dimensional NMR and X-ray crystallography, will be crucial for the unambiguous characterization of newly synthesized compounds. These techniques can provide detailed information about the three-dimensional structure of the molecules and their interactions in the solid state.
By combining these different approaches, researchers can gain a deep understanding of the structure-property relationships of this compound and its derivatives, which will be essential for the development of new applications in areas ranging from catalysis to materials science. This synergistic approach will undoubtedly accelerate the pace of discovery and innovation in this exciting field of research.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-Bromodibenzo[b,d]furan-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves halogenation and carboxylation strategies. For brominated dibenzofuran derivatives, cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid) are common . Carboxylic acid introduction may proceed via oxidation of methyl groups or carboxylation of lithiated intermediates under CO₂. Precursor purification via column chromatography and structural validation using NMR and LC-MS are critical .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Key precautions include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- Storage: Keep in airtight, moisture-free containers at 2–8°C to prevent degradation .
- Waste disposal: Segregate halogenated waste and engage certified agencies for environmentally safe disposal .
Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC/LC-MS : Quantify purity (>95%) and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm .
- NMR Spectroscopy : ¹H and ¹³C NMR validate substitution patterns (e.g., bromine at C7, carboxylic acid at C2). Compare chemical shifts with analogous dibenzofurans (e.g., 7-chloro derivatives) .
- Elemental Analysis : Confirm molecular formula (C₁₃H₇BrO₃) via combustion analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting peak splitting .
- High-Resolution Mass Spectrometry (HRMS) : Distinguish between isobaric impurities and isotopic patterns (e.g., bromine’s ¹⁷⁹Br/⁸¹Br doublet) .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining absolute configuration .
Q. What experimental designs mitigate aryl bromide instability in cross-coupling reactions involving this compound?
- Methodological Answer : Aryl bromides are prone to hydrolysis or dehalogenation. Mitigation strategies:
- Dry Reaction Conditions : Use anhydrous solvents (THF, DMF) and inert atmospheres (N₂/Ar) .
- Catalyst Optimization : Employ Pd(PPh₃)₄ with bulky ligands to suppress β-hydride elimination .
- Kinetic Monitoring : Track reaction progress via TLC/GC-MS to minimize side reactions .
Q. How can researchers evaluate the environmental toxicity of this compound?
- Methodological Answer :
- Aquatic Toxicity Assays : Follow OECD Guidelines 201/202 using Daphnia magna or algae to assess EC₅₀ values .
- Degradation Studies : Perform photolysis/hydrolysis under simulated environmental conditions (pH 5–9, UV light) and analyze breakdown products via LC-MS .
- Bioaccumulation Modeling : Use logP values (predicted ~3.2) to estimate potential biomagnification in food chains .
Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) in buffered solutions (pH 7.4) for cell culture compatibility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Discrepancies may stem from electronic/steric effects. Investigate via:
- Computational Modeling : Calculate LUMO energies (DFT) to predict electrophilicity at C7 vs. other positions .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
- Substituent Screening : Test electron-withdrawing/donating groups on the dibenzofuran core to modulate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
